molecular formula C19H20FN3O3 B6490904 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea CAS No. 891104-26-0

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2-methoxyphenyl)methyl]urea

Cat. No. B6490904
CAS RN: 891104-26-0
M. Wt: 357.4 g/mol
InChI Key: MJPXQESLHUTYNH-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a pyrrolidinone ring and two phenyl groups, one of which is fluorinated and the other methoxylated. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets .


Molecular Structure Analysis

The compound contains a five-membered pyrrolidinone ring, which is a common feature in many biologically active compounds . The fluorophenyl and methoxyphenyl groups are likely to influence the compound’s physicochemical properties and could potentially enhance binding to biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar urea group and the polarizable aromatic rings could impact its solubility and binding to biological targets .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Based on its structure, it could potentially interact with biological targets through hydrogen bonding (via the urea group) and π-π stacking interactions (via the aromatic rings) .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given its structural features, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-17-8-3-2-5-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-7-4-6-14(20)9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPXQESLHUTYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

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